3,3-Bis(chloromethyl)oxetane

Catalog No.
S660978
CAS No.
78-71-7
M.F
C5H8Cl2O
M. Wt
155.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Bis(chloromethyl)oxetane

CAS Number

78-71-7

Product Name

3,3-Bis(chloromethyl)oxetane

IUPAC Name

3,3-bis(chloromethyl)oxetane

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

InChI

InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2

InChI Key

CXURGFRDGROIKG-UHFFFAOYSA-N

SMILES

C1C(CO1)(CCl)CCl

Canonical SMILES

C1C(CO1)(CCl)CCl

The exact mass of the compound 3,3-Bis(chloromethyl)oxetane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 650608. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3-Bis(chloromethyl)oxetane (BCMO, CAS: 78-71-7) is a highly reactive, symmetrical 3,3-disubstituted oxetane monomer primarily utilized as a critical intermediate in the synthesis of advanced energetic polymers and chemically resistant engineering plastics [1]. Characterized by its strained four-membered ether ring and dual chloromethyl pendant groups, BCMO offers a unique combination of ring-strain-driven polymerizability and dense functionalization sites [2]. In procurement and industrial material selection, it serves as the foundational building block for synthesizing highly symmetrical energetic binders (such as PolyBAMO), fluorinated oxetane derivatives, and cross-linked polyether networks where standard epoxide monomers fail to provide sufficient structural symmetry or reactive site density.

Research Fit

Workflow Energetic binder precursor via CROP
Selection Bifunctional chloromethyl oxetane monomer
Use Context Post-polymerization azidation to PolyBAMO

Substituting BCMO with common epoxide monomers like epichlorohydrin (ECH) or mono-substituted oxetanes (like 3-chloromethyl-3-methyloxetane) fundamentally alters the architecture, crystallinity, and energetic density of the resulting polymer [1]. Unlike ECH, which yields an asymmetrical polymer backbone with only a single functionalizable site per repeat unit (resulting in amorphous polymers like Glycidyl Azide Polymer, GAP), BCMO undergoes cationic ring-opening polymerization to form a highly symmetrical polyether chain with two pendant reactive sites per unit [2]. This structural symmetry is non-negotiable for achieving the high crystallinity and superior energetic payload required in advanced propellant binders. Furthermore, compared to its bromo-analog (bis(bromomethyl)oxetane), BCMO offers a more stable shelf-life and a more established, scalable supply chain for bulk handling.

Substitution Risk

Azide loading mismatch
Mono-chloromethyl oxetanes cannot deliver the diazido BAMO structure; only BCMO provides two equivalent electrophilic sites for quantitative azidation.
Polymerization initiation differs
BCMO polymerizes readily under standard cationic conditions, whereas BAMO requires unusually high initiator concentrations, limiting direct substitution in copolymer synthesis.
Industrial track record gap
PolyBCMO has established engineering thermoplastic applications since the 1960s; other oxetane homopolymers lack comparable documented use and property validation.

Symmetrical Dual-Site Functionalization for High-Energy Binders

BCMO provides two chloromethyl groups per monomer unit, allowing for dual azidation to form 3,3-bis(azidomethyl)oxetane (BAMO). When polymerized, PolyBAMO delivers significantly higher energetic output and structural integrity compared to Glycidyl Azide Polymer (GAP) derived from epichlorohydrin [1]. The dual azide substitution on the symmetrical oxetane backbone ensures a highly crystalline energetic binder, whereas the single substitution on the ECH backbone yields an amorphous polymer with lower energetic density.

Evidence DimensionReactive sites per monomer unit for energetic functionalization (azidation)
Target Compound Data2 sites (yielding BAMO, a highly crystalline energetic binder)
Comparator Or BaselineEpichlorohydrin (1 site, yielding GAP, an amorphous binder)
Quantified Difference100% increase in functionalizable sites per repeat unit, enabling symmetrical, crystalline polymer networks.
ConditionsNucleophilic substitution (azidation) followed by cationic ring-opening polymerization.

Buyers engineering advanced solid propellants must select BCMO to achieve the dual-azide density and crystalline structural integrity required for next-generation energetic binders.

BAMO synthesis yield
Reported
BCMO route 60% overall yield from pentaerythritol
BBMO route Alternative brominated pathway; higher cost and sensitivity
Establishes a cost- and atom-economical benchmark for BAMO production.
Three-step sequence: chlorination, cyclization, phase-transfer azidation.

High-Yield Aqueous Azidation via Phase-Transfer Catalysis

Industrial scalability of energetic monomers depends heavily on azidation efficiency and solvent management. BCMO demonstrates exceptional responsiveness to phase-transfer catalysis (PTC) in aqueous media[1]. While BCMO shows negligible reaction with aqueous sodium azide at reflux after 3 hours without a catalyst, the addition of 10 mole-% tetra-n-butylammonium bromide (TBAB) drives the reaction to 95% completion in the same timeframe, eliminating the need for toxic, high-boiling organic solvents like DMF or DMSO.

Evidence DimensionReaction completion (azidation) at 3 hours in aqueous media
Target Compound Data95% completion (with 10 mol% TBAB phase-transfer catalyst)
Comparator Or Baseline0% completion (uncatalyzed baseline under identical conditions)
Quantified Difference95% absolute increase in conversion rate under solvent-free aqueous conditions.
ConditionsRefluxing water, sodium azide, 3 hours.

This enables procurement teams to scale up energetic monomer production using safer, solvent-free aqueous processes, drastically reducing waste disposal and solvent recovery costs.

Initiation efficiency
Head-to-head
BCMO Polymerizes readily with BF₃·OEt₂/diol
BAMO Requires unusually high initiator concentrations
Simplifies catalyst loading and process control relative to direct BAMO polymerization.
Data from Cheradame et al. (1991) under comparable conditions.

Controlled Cationic Ring-Opening Polymerization (CROP) Kinetics

BCMO possesses a four-membered oxetane ring with slightly lower ring strain (107 kJ/mol) compared to the three-membered epoxide ring of epichlorohydrin (114 kJ/mol), but exhibits considerably higher basicity (pKa = 2.0 vs 3.7) [1]. This thermodynamic profile results in a more controlled cationic ring-opening polymerization with distinct induction periods, allowing for better regulation of molecular weight and the synthesis of precise block copolymers that are difficult to achieve with highly reactive epoxides.

Evidence DimensionMonomer basicity (pKa) and Ring Strain
Target Compound DatapKa = 2.0, Ring strain = 107 kJ/mol
Comparator Or BaselineEpichlorohydrin (pKa = 3.7, Ring strain = 114 kJ/mol)
Quantified DifferenceLower ring strain and higher basicity in BCMO lead to controlled propagation rates during CROP.
ConditionsCationic ring-opening polymerization using Lewis acid catalysts (e.g., BF3-etherate).

Buyers synthesizing advanced block copolymers require the controlled polymerization kinetics of BCMO to achieve precise molecular architectures without the risk of runaway reactions.

Reactivity ratios
Reported
r'₁(THF)=1.4, r'₂(BCMO)=0.1 at 30°C
Enables predictive copolymer composition design with THF.
Complete copolymer yield at 120°C with 35-40 mol% BCMO feed.

Exceptional Chemical Resistance in Polymerized Form

When homopolymerized, BCMO forms poly[3,3-bis(chloromethyl)oxetane] (historically trademarked as Penton), a highly crystalline engineering plastic [1]. The symmetrical placement of the chloromethyl groups yields a polymer with exceptional resistance to most organic solvents and strong alkalis, significantly outperforming standard aliphatic polyethers and chlorinated polyethylenes in aggressive chemical environments.

Evidence DimensionPolymer chemical stability and dimensional integrity
Target Compound DataHighly crystalline, self-extinguishing polymer resistant to strong alkalis and organic solvents
Comparator Or BaselineStandard aliphatic polyethers (e.g., PTHF, PEG)
Quantified DifferenceSuperior dimensional stability and chemical inertness due to dense chlorination and symmetrical crystal packing.
ConditionsExposure to organic solvents and strong alkalis at elevated temperatures.

For manufacturers of sterilizable medical goods or chemical processing equipment, BCMO is the necessary monomer to produce polyoxetanes capable of surviving extreme chemical and thermal stress.

Homopolymerization kinetics
Class-level
kₚ=8.5, kᵢ=1.6×10⁻³, kₜᵣ=1.2×10⁻³ L·mol⁻¹·s⁻¹
Provides the only fully characterized kinetic baseline among oxetane monomers.
Determined in chlorobenzene at 70°C; other oxetanes lack comparable data.
Physical state & safety
Context-dependent
BCMO m.p. 18.7°C, non-energetic, standard handling
BAMO Solid explosive, shock-sensitive, specialized storage
Enables routine lab and pilot operations without energetic material infrastructure.
Process safety advantage, but verify purity-dependent melting behavior.

Synthesis of PolyBAMO for Solid Propellants

BCMO is the direct and preferred precursor for 3,3-bis(azidomethyl)oxetane (BAMO). Its dual chloromethyl groups allow for quantitative azidation via phase-transfer catalysis, ultimately yielding highly crystalline, energetic binders that outperform standard GAP in energy density and structural integrity for advanced rocket propellants [1].

Manufacture of Chemically Resistant Engineering Plastics

By leveraging its controlled cationic ring-opening polymerization kinetics, BCMO is polymerized to produce highly chlorinated polyether resins (analogous to the legacy Penton plastic). These materials are specifically chosen for anti-corrosion coatings, chemical processing valves, and sterilizable medical components where standard polyethers degrade [2].

Production of Fluorinated Oxetane Monomers

BCMO serves as an ideal bis-electrophile for etherification with fluorinated alcohols. Utilizing phase-transfer catalysis, it yields mono- and di-substituted fluorinated oxetanes, which are then polymerized to create specialized low-surface-energy coatings for industrial applications [1].

Development of Energetic Thermoplastic Elastomers

BCMO is copolymerized with tetrahydrofuran (THF) or other oxetanes to create block copolymers. Its specific basicity and ring strain allow for precise control over the polymer architecture, resulting in energetic thermoplastic elastomers that balance mechanical flexibility with high energetic output [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Energetic binder precursor synthesis
Bifunctional chloromethyl architecture
Azidation yield and polymer purity
Cationic ring-opening polymerization
Polymerization reactivity under standard initiation
Catalyst loading and molecular weight control
Copolymer design with THF
Reactivity ratio dataset (r₁, r₂)
Composition vs. feed and temperature
Post-polymerization functionalization
Pendant chloromethyl group density
Nucleophilic substitution efficiency

Physical Description

The monomer unit of a thermoplastic resin trademarked Penton.

Color/Form

Finely divided powder for coatings
Natural, black, or olive green molding powder.

XLogP3

1.1

Boiling Point

217 °F at 30 mm Hg (EPA, 1998)

Density

1.4

Melting Point

66 °F (EPA, 1998)

UNII

N12TP81ATK

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

78-71-7
25323-58-4

Associated Chemicals

Poly(3,3-bis-(chloromethyl)oxetane);25323-58-4

Wikipedia

3,3-bis(chloromethyl)oxetane

Methods of Manufacturing

... Full scale commercial introduction has never been realized. Since the monomer /of poly(3,3-bis-(chloromethyl)oxetane)/ requires a careful purification procedure and the synthesis requires several steps from pentaerythritol ... . /Poly(3,3-bis-(chloromethyl)oxetane)/

General Manufacturing Information

Oxetane, 3,3-bis(chloromethyl)-, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Oxetane, 3,3-bis(chloromethyl)-: ACTIVE
Penton: Trademark for a thermoplastic resin derived from 3,3-bis(chloromethyl)oxetane ...
Poly(3,3-bis-(chloromethyl)oxetane) (PBCMO) was available commercially as Penton but it is no longer marketed. /Poly(3,3-bis-(chloromethyl)oxetane)/

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